1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is characterized by its complex molecular structure, featuring a fluorinated alkyl chain and an indole core, which are common in synthetic cannabinoids. The compound is primarily used in research settings to study its pharmacological effects and potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving indole derivatives and fluorinated alkyl chains. It is available for purchase from specialized chemical suppliers and is often used in research on cannabinoid receptor interactions.
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide is classified as a synthetic cannabinoid receptor agonist. It interacts with cannabinoid receptors in the brain, leading to effects similar to those produced by natural cannabinoids.
The synthesis of 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. The key steps include:
The synthesis may utilize techniques such as microwave-assisted organic synthesis to enhance reaction rates and yields. Solvent choice, temperature control, and reaction time are critical parameters that influence the efficiency of the synthesis.
The molecular formula of 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide is C23H26F2N2O, with a molecular weight of approximately 384.47 g/mol. The compound features:
The structural representation can be described using SMILES notation: CC(C)Nc1c[nH]c2c1cccc2C(=O)N(CCCCC)F. This notation provides insight into the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
The compound can undergo various chemical reactions typical for amides and aromatic compounds, including:
Understanding these reactions aids in predicting how the compound may behave under different conditions, which is essential for both synthetic chemistry and pharmacological studies.
As a synthetic cannabinoid receptor agonist, 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide primarily acts on the CB1 and CB2 cannabinoid receptors in the endocannabinoid system.
Studies have shown that synthetic cannabinoids can exhibit higher binding affinities for these receptors compared to natural cannabinoids, resulting in more potent effects at lower doses.
Analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are commonly used to quantify and analyze this compound in research settings.
The primary applications of 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide include:
This comprehensive analysis highlights the significance of 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide within scientific research and its potential implications for therapeutic development.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5